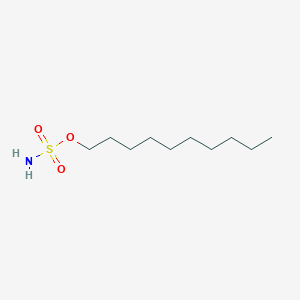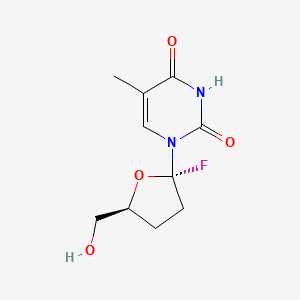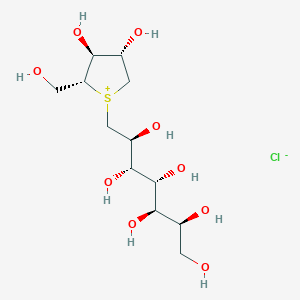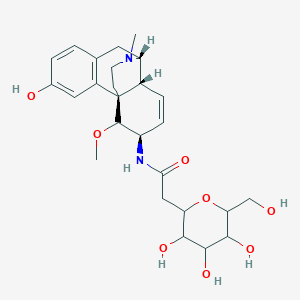![molecular formula C77H99N13O16S2 B10848221 Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848221.png)
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 1, and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF undergoes various chemical reactions, including:
Oxidation: The presence of sulfur-containing amino acids like cysteine can lead to oxidation reactions, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties and enhance its stability or receptor affinity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified amino acid sequences .
Scientific Research Applications
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating somatostatin receptors and its effects on cellular processes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1. This binding inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, it stimulates phosphotyrosine phosphatase and Na(+)/H(+) exchanger activities. These actions result in the modulation of various cellular processes, including hormone secretion, cell proliferation, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Des-AA1,2,5-[D-Trp8,IAmp9]SRIF: Another analog of somatostatin with similar receptor affinity but different amino acid substitutions.
Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF: Contains additional modifications to enhance stability and receptor selectivity.
Uniqueness
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF is unique due to its specific amino acid sequence and modifications, which confer high affinity and selectivity for somatostatin receptor type 1. The inclusion of D-naphthylalanine and N-methyl-isopropyl-aminomethylphenylalanine enhances its stability and receptor binding properties .
Properties
Molecular Formula |
C77H99N13O16S2 |
|---|---|
Molecular Weight |
1526.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-20-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C77H99N13O16S2/c1-44(2)80-40-51-25-23-50(24-26-51)39-64-73(101)89-66(46(4)93)74(102)84-60(37-49-28-31-55(94)32-29-49)71(99)88-65(45(3)92)75(103)86-62(41-91)72(100)87-63(77(105)106)43-108-107-42-56(79)67(95)81-57(22-14-15-33-78)68(96)82-58(35-47-16-8-6-9-17-47)69(97)83-59(36-48-18-10-7-11-19-48)70(98)85-61(76(104)90(64)5)38-52-27-30-53-20-12-13-21-54(53)34-52/h6-13,16-21,23-32,34,44-46,56-66,80,91-94H,14-15,22,33,35-43,78-79H2,1-5H3,(H,81,95)(H,82,96)(H,83,97)(H,84,102)(H,85,98)(H,86,103)(H,87,100)(H,88,99)(H,89,101)(H,105,106)/t45-,46-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1 |
InChI Key |
UJXURZZWDWWNQY-SKAXSEQXSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CC5=CC=CC=C5C=C4)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10848141.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-oxo-1,4-dihydroquinazoline-3-carboxylate](/img/structure/B10848147.png)
![Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF](/img/structure/B10848151.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)
![Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF](/img/structure/B10848167.png)

![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3S)-3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848183.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848186.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF](/img/structure/B10848190.png)
![Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF](/img/structure/B10848199.png)
![Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF](/img/structure/B10848203.png)

